molecular formula C12H22N2O2 B1417918 Methyl 1,4'-bipiperidine-3-carboxylate CAS No. 889952-13-0

Methyl 1,4'-bipiperidine-3-carboxylate

Cat. No. B1417918
CAS RN: 889952-13-0
M. Wt: 226.32 g/mol
InChI Key: KVPXVSDIYOYVKS-UHFFFAOYSA-N
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Description

Methyl 1,4'-bipiperidine-3-carboxylate, commonly known as MBPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPC is a bicyclic compound that contains two piperidine rings and a carboxylate group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Organic Synthesis

Methyl 1,4’-bipiperidine-3-carboxylate: is a valuable intermediate in organic synthesis. It serves as a precursor for the construction of complex bipyridine structures, which are fundamental components in various applications . The compound’s ability to act as a ligand for catalysts makes it instrumental in facilitating cross-coupling reactions like Suzuki and Negishi coupling, which are pivotal in creating carbon-carbon bonds in organic molecules .

Catalysis

In the field of catalysis, this compound’s derivatives are often used as ligands in transition-metal catalysis . Their strong coordination with metal centers can enhance the catalytic activity, making them crucial for reactions that form the backbone of pharmaceuticals and agrochemicals.

Pharmaceutical Research

The bipiperidine moiety is significant in pharmaceutical research. Piperidine derivatives, including those related to Methyl 1,4’-bipiperidine-3-carboxylate, are present in many classes of pharmaceuticals and exhibit a wide range of biological activities . They are key building blocks in drug discovery, especially in the development of central nervous system agents and cardiovascular drugs.

Nanotechnology

Carboxylic acid derivatives, such as Methyl 1,4’-bipiperidine-3-carboxylate, play a role in nanotechnology. They are used for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . This modification enhances the dispersion and incorporation of these nanostructures into polymer nanomaterials, which are used in various high-tech applications.

Supramolecular Chemistry

The bipyridine derivatives are also used in supramolecular chemistry to create complex architectures . These structures are designed to mimic biological systems and can be used for the development of new materials with specific properties, such as self-healing materials or sensors.

Photosensitizers and Electrochromic Materials

Due to their redox activity and electrochromic aptitude, derivatives of Methyl 1,4’-bipiperidine-3-carboxylate are explored as photosensitizers and electrochromic materials . These applications are particularly relevant in the development of solar energy conversion systems and smart window technologies.

properties

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXVSDIYOYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4'-bipiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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